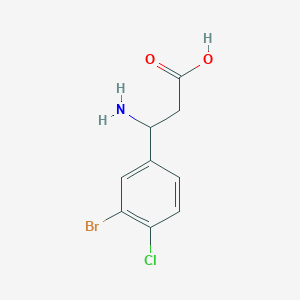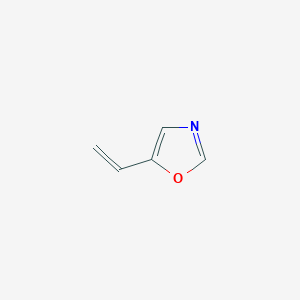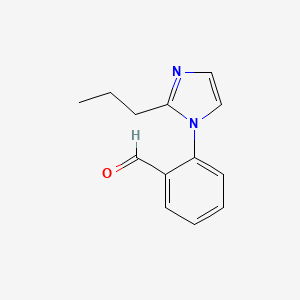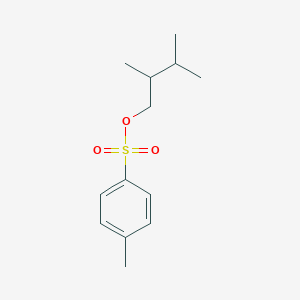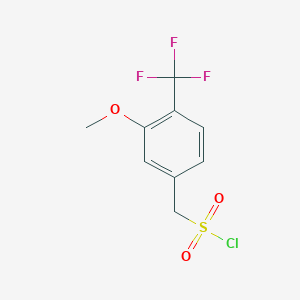
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride typically involves the introduction of the methanesulfonyl chloride group to a pre-existing aromatic compound. One common method involves the reaction of (3-Methoxy-4-(trifluoromethyl)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and biaryl compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (4-Trifluoromethyl)phenylmethanesulfonyl chloride
- (3-Methoxyphenyl)methanesulfonyl chloride
- (4-Methoxy-3-(trifluoromethyl)phenyl)methanesulfonyl chloride
Uniqueness
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H8ClF3O3S |
|---|---|
Molecular Weight |
288.67 g/mol |
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O3S/c1-16-8-4-6(5-17(10,14)15)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
QCGMFZDHFNDTOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


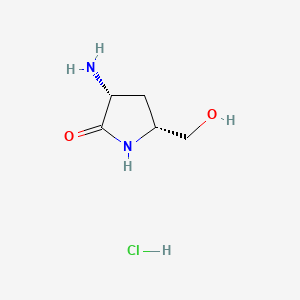
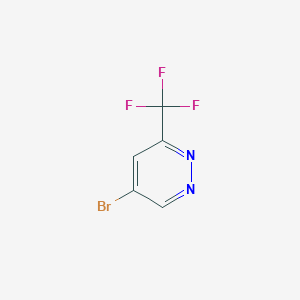
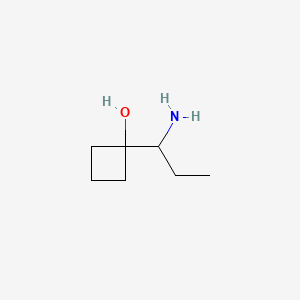
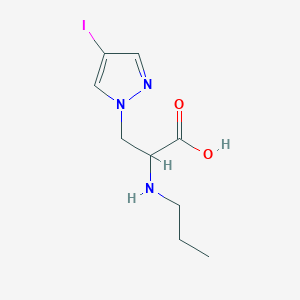
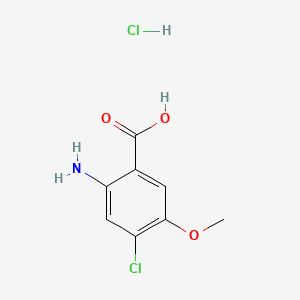
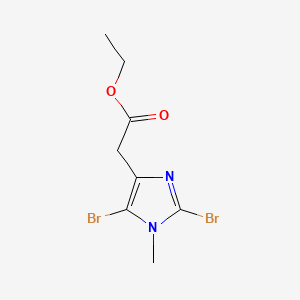
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
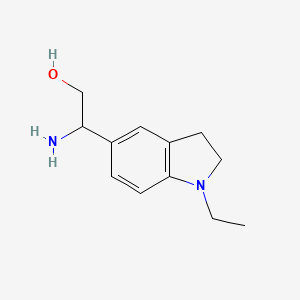
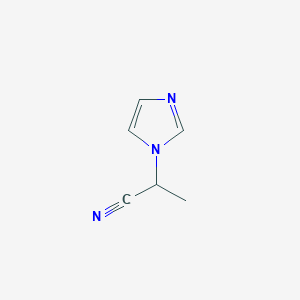
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
